molecular formula C11H20N2O4S B14090432 tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B14090432
M. Wt: 276.35 g/mol
InChI Key: INTPUYFHBFHEKO-UHFFFAOYSA-N
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Description

tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and sterically constrained environment, which can be advantageous in drug design for enhancing selectivity and binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure efficient and cost-effective production. Continuous flow chemistry might also be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed in the study of biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The methylsulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar spirocyclic compounds, making it a valuable scaffold in drug design and other applications .

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-2,6-diazaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)12-5-11(6-12)7-13(8-11)18(4,15)16/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTPUYFHBFHEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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